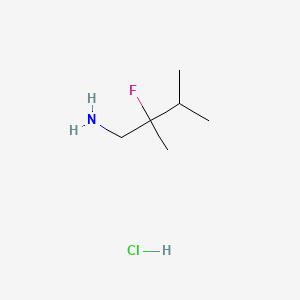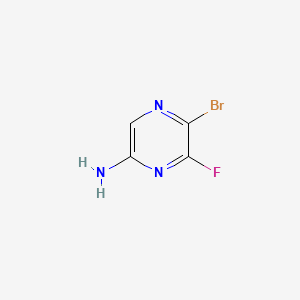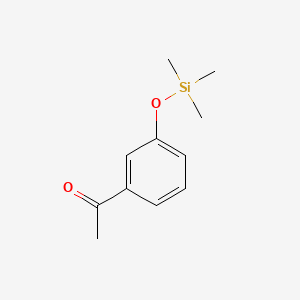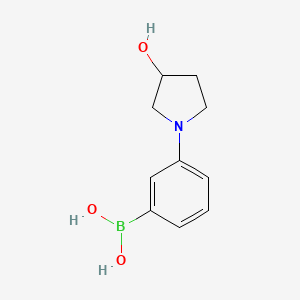![molecular formula C15H21N B13471214 N-benzyl-3-methylspiro[3.3]heptan-1-amine](/img/structure/B13471214.png)
N-benzyl-3-methylspiro[3.3]heptan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-methylspiro[3.3]heptan-1-amine is an organic compound with a unique spirocyclic structure. This compound features a spiro[3.3]heptane core with a benzyl group attached to the nitrogen atom and a methyl group at the 3-position. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methylspiro[3.3]heptan-1-amine typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction. For example, a suitable precursor such as a 1,3-diketone can undergo intramolecular cyclization under acidic or basic conditions to form the spirocyclic structure.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. A common method involves the reaction of the spirocyclic amine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Methylation: The methyl group at the 3-position can be introduced through an alkylation reaction. This can be achieved by reacting the spirocyclic amine with a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would require efficient and cost-effective methods, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-3-methylspiro[3.3]heptan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atom. For example, the benzyl group can be replaced with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl chloride (C6H5CH2Cl), methyl iodide (CH3I)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
N-benzyl-3-methylspiro[3.3]heptan-1-amine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers investigate the biological activity of this compound and its derivatives. It may exhibit interesting pharmacological properties, making it a potential candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry: this compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-methylspiro[3.3]heptan-1-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The spirocyclic structure can influence the compound’s binding affinity and selectivity, leading to specific biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine
- 3-ethoxy-N-methylspiro[3.3]heptan-1-amine
- 3-methoxy-N-methylspiro[3.3]heptan-1-amine
Uniqueness
N-benzyl-3-methylspiro[33]heptan-1-amine is unique due to its specific substitution pattern and spirocyclic structure The presence of the benzyl group and the methyl group at the 3-position imparts distinct chemical and physical properties, differentiating it from other similar compounds
Propiedades
Fórmula molecular |
C15H21N |
|---|---|
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
N-benzyl-1-methylspiro[3.3]heptan-3-amine |
InChI |
InChI=1S/C15H21N/c1-12-10-14(15(12)8-5-9-15)16-11-13-6-3-2-4-7-13/h2-4,6-7,12,14,16H,5,8-11H2,1H3 |
Clave InChI |
OSTXSKJQXWYJLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C12CCC2)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoate](/img/structure/B13471155.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride](/img/structure/B13471157.png)


![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid](/img/structure/B13471168.png)
![3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride](/img/structure/B13471171.png)

![4-Bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13471176.png)
![(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13471205.png)
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(3-phenylphenyl)acetic acid](/img/structure/B13471210.png)

